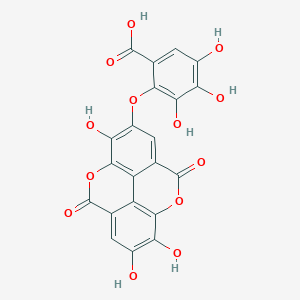

Valoneic acid dilactone

Description

Structure

3D Structure

Properties

CAS No. |

60202-70-2 |

|---|---|

Molecular Formula |

C21H10O13 |

Molecular Weight |

470.3 g/mol |

IUPAC Name |

3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid |

InChI |

InChI=1S/C21H10O13/c22-7-2-6(19(28)29)16(15(27)12(7)24)32-9-3-5-11-10-4(20(30)34-18(11)14(9)26)1-8(23)13(25)17(10)33-21(5)31/h1-3,22-27H,(H,28,29) |

InChI Key |

BPAOAXAAABIQKR-UHFFFAOYSA-N |

SMILES |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5=C(C(=C(C=C5C(=O)O)O)O)O |

Canonical SMILES |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5=C(C(=C(C=C5C(=O)O)O)O)O |

Synonyms |

Valoneic acid dilactone |

Origin of Product |

United States |

Foundational & Exploratory

Valoneic Acid Dilactone: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valoneic acid dilactone, a potent hydrolyzable tannin, has garnered significant interest within the scientific community for its diverse biological activities, including antidiabetic and 5α-reductase inhibitory effects. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols and a summary of its biological significance.

Introduction to this compound

This compound is a polyphenolic compound belonging to the class of hydrolyzable tannins. Its complex chemical structure, characterized by a valoneoyl moiety, is fundamental to its biological functions, particularly its capacity to interact with and inhibit various enzymes. This has made it a molecule of interest for investigating potential therapeutic applications.

Natural Sources and Distribution

This compound is distributed across a variety of plant species, where it is typically found in specific tissues such as the heartwood, leaves, and fruit rinds. Its presence has been identified in the following plants:

-

Oak Species (Quercus spp.) : Notably, it is found in the heartwood of North American white oak (Quercus alba) and European red oak (Quercus robur).

-

Shorea laevifolia : The heartwood of this plant is a known source of this compound.

-

Pomegranate (Punica granatum) : The fruit rinds of the pomegranate are a significant source of this compound.

-

Terminalia Species : this compound has been identified in various species of the Terminalia genus.

-

Japanese Walnut (Juglans ailanthifolia) : This species also contains this compound.

-

Lagerstroemia speciosa : The leaves of this plant have been found to contain the compound.

-

Clove (Syzygium aromaticum) : Cloves are another natural source of this compound.

-

Common Walnut (Juglans regia) : This widely consumed nut also contains the compound.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the extraction method used. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Extraction/Fractionation Method | Concentration | Reference |

| Punica granatum | Fruit Rinds | Methanolic Extraction followed by Ethyl Acetate (B1210297) Fractionation | 27% w/w (in ethyl acetate fraction) | |

| Juglans ailanthifolia var. cordiformis (Heartnut) | - | Not Specified | 71.58 - 118.27 mg/100 g FW |

Experimental Methodologies

Extraction and Isolation of this compound from Punica granatum

This protocol details a common method for the extraction and isolation of this compound from pomegranate fruit rinds.

4.1.1. Materials and Equipment

-

Dried and powdered pomegranate fruit rinds

-

Ethyl acetate

-

Static extractor

-

Vacuum tray dryer

-

Maceration vessel

-

Shaker

4.1.2. Protocol

-

Methanolic Extraction :

-

Place 3.0 kg of powdered pomegranate fruit rinds into a static extractor.

-

Add methanol to the extractor and allow the extraction to proceed.

-

Concentrate the resulting extract under vacuum at 60°C.

-

Dry the concentrated extract in a vacuum tray dryer. The expected yield of the methanolic extract is approximately 26.67% w/w.

-

-

Ethyl Acetate Fractionation :

-

Take the vacuum-dried methanolic extract (e.g., 800 g).

-

Macerate the extract with ethyl acetate at a solvent-to-solute ratio of 4:1 for 72 hours with frequent shaking.

-

Separate the ethyl acetate fraction and dry it using a vacuum tray dryer. The yield of this fraction is approximately 27% w/w.

-

-

Structural Confirmation :

-

The isolated compound can be subjected to 1H-NMR, 13C-NMR, and mass spectrometry to confirm its identity as this compound.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the quantification of this compound in plant extracts.

4.2.1. Instrumentation and Conditions

-

HPLC System : A standard HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient or isocratic mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for best separation.

-

Flow Rate : Typically around 1.0 mL/min.

-

Detection Wavelength : Based on the UV absorbance spectrum of this compound, a wavelength between 254 nm and 280 nm is generally suitable.

-

Column Temperature : Maintained at a constant temperature, for example, 30°C.

4.2.2. Protocol

-

Standard Preparation :

-

Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol).

-

Create a series of working standard solutions of known concentrations by diluting the stock solution with the mobile phase.

-

-

Sample Preparation :

-

Dissolve the dried plant extract in the mobile phase to a concentration expected to be within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis :

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions and determine the concentration of this compound by comparing their peak areas to the calibration curve.

-

Biological Activities and Signaling Pathways

This compound exhibits several significant biological activities, which are visually represented in the following diagrams.

Antidiabetic Signaling Pathway

This compound demonstrates antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism and glucose regulation. It has shown potent inhibitory effects on α-amylase and aldose reductase, and also inhibits protein tyrosine phosphatase 1B (PTP1B).

Caption: Antidiabetic mechanism of this compound.

Inhibition of 5α-Reductase

This compound is an inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This inhibitory action is of interest in conditions where excess DHT is a contributing factor.

Caption: Inhibition of 5α-Reductase by this compound.

Conclusion

This compound is a promising natural compound with well-documented occurrences in various plant species. Its significant biological activities, particularly in the context of diabetes and androgen-related disorders, underscore the importance of further research. This guide provides a foundational resource for scientists to explore its therapeutic potential, offering standardized methods for its extraction, isolation, and quantification. Future studies should focus on elucidating the precise mechanisms of its bioactivity and exploring its potential in clinical applications.

The Intricate Path of Nature: A Technical Guide to the Biosynthesis of Valoneic Acid Dilactone

For Researchers, Scientists, and Drug Development Professionals

Valoneic acid dilactone, a hydrolysable tannin of the ellagitannin class, has garnered significant interest within the scientific community for its diverse biological activities, including its potential as a 5α-reductase inhibitor. Found in various plant species, notably in oaks (Quercus) and the heartwood of Shorea laevifolia, its complex structure, featuring a unique valoneoyl group, presents a fascinating biosynthetic puzzle.[1][2] This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, supplemented with representative quantitative data and detailed experimental protocols to facilitate further research in this area.

The Core Pathway: From Simple Sugars to a Complex Tannin

The biosynthesis of this compound is a multi-step process that originates from the shikimate pathway, a fundamental route in plants for the production of aromatic amino acids and other phenolic compounds. The journey from the central metabolite, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), to the intricate structure of this compound involves a series of oxidative coupling reactions, primarily catalyzed by laccase-like phenol (B47542) oxidase enzymes.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis commences with the formation of gallic acid via the shikimate pathway. Through a series of galloylation steps involving UDP-glucose, the central precursor, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), is synthesized. The key transformation towards ellagitannins is the intramolecular oxidative coupling of two galloyl residues of PGG to form a hexahydroxydiphenoyl (HHDP) group, a reaction catalyzed by a laccase-like phenol oxidase, yielding tellimagrandin II.

The formation of the defining valoneoyl group is hypothesized to proceed through further oxidative coupling involving the HHDP group and an adjacent galloyl group on the glucose core of an ellagitannin intermediate. This complex reaction, likely also mediated by a laccase or a similar phenol oxidase, would form the characteristic diaryl ether bond of the valoneoyl moiety. Subsequent hydrolysis of the glycosidic bond would release valoneic acid, which then undergoes spontaneous intramolecular lactonization to form the stable this compound.

Quantitative Insights into the Biosynthesis

Direct quantitative data for the biosynthesis of this compound is currently scarce in the literature. However, by examining the kinetics of laccases, the key enzymes in this pathway, from various plant and fungal sources acting on relevant phenolic substrates, we can infer representative values. These values provide a baseline for understanding the potential efficiency of the biosynthetic machinery.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Pleurotus ostreatus | Syringaldazine | 12 - 52 | 3.2 - 15.7 | [3] |

| Pleurotus ostreatus | Guaiacol | 460 - 6610 | 0.07 - 0.73 | [3] |

| Pleurotus ostreatus | ABTS | 8 - 79 | 3.0 - 25.9 | [3] |

| Cerrena sp. RSD1 | ABTS | - | - | [4] |

| Tellima grandiflora | Pentagalloylglucose (B1669849) | Not Determined | Not Determined | [5] |

Note: The kinetic parameters presented are for laccases from various organisms and are intended to be representative. The actual values for the specific enzymes involved in this compound biosynthesis may vary.

Experimental Protocols for Studying the Biosynthesis

Elucidating the precise enzymatic steps in the biosynthesis of this compound requires robust experimental protocols. Below are detailed methodologies for the extraction and characterization of the putative phenol oxidases involved in this pathway.

Extraction and Purification of Phenol Oxidase (Laccase-like) from Plant Tissue

This protocol outlines the general steps for isolating and purifying phenol oxidases from plant sources known to produce this compound, such as oak leaves or Shorea heartwood.

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

Extraction Buffer: 0.1 M sodium phosphate (B84403) buffer (pH 6.5) containing 1 M KCl, 10 mM ascorbic acid, and 10% (w/v) polyvinylpolypyrrolidone (PVPP)

-

Saturated ammonium (B1175870) sulfate (B86663) solution

-

Dialysis tubing (10 kDa MWCO)

-

Chromatography columns (e.g., DEAE-Sepharose, Sephacryl S-200)

-

Spectrophotometer

-

Bradford reagent for protein quantification

Procedure:

-

Homogenization: Grind 100 g of plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Extraction: Suspend the powdered tissue in 500 mL of cold extraction buffer and stir for 30 minutes at 4°C.

-

Clarification: Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C. Filter the supernatant through cheesecloth to remove debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while stirring at 4°C. After 1 hour, centrifuge at 15,000 x g for 30 minutes. Discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 80% saturation and stir for 1 hour at 4°C.

-

Protein Collection: Centrifuge at 15,000 x g for 30 minutes to collect the precipitated protein. Resuspend the pellet in a minimal volume of 50 mM sodium phosphate buffer (pH 7.0).

-

Dialysis: Dialyze the resuspended protein solution against the same buffer overnight at 4°C with several buffer changes to remove ammonium sulfate.

-

Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sepharose column pre-equilibrated with the dialysis buffer. Elute the proteins with a linear gradient of NaCl (0-1 M) in the same buffer. Collect fractions and assay for laccase activity.

-

Gel Filtration Chromatography: Pool the active fractions and concentrate them. Apply the concentrated sample to a Sephacryl S-200 column equilibrated with the dialysis buffer to separate proteins based on size. Collect fractions and assay for laccase activity.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Laccase Activity Assay

This spectrophotometric assay is commonly used to determine the activity of laccase and other phenol oxidases.

Materials:

-

Purified enzyme solution

-

100 mM sodium acetate (B1210297) buffer (pH 5.0)

-

10 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing 900 µL of 100 mM sodium acetate buffer (pH 5.0) and 50 µL of 10 mM ABTS solution.

-

Initiation: Equilibrate the mixture to 25°C and initiate the reaction by adding 50 µL of the purified enzyme solution.

-

Measurement: Immediately monitor the increase in absorbance at 420 nm for 5 minutes, recording the reading every 30 seconds. The rate of ABTS oxidation is proportional to the enzyme activity.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of oxidized ABTS (ε420 = 36,000 M-1cm-1). One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute under the specified conditions.

Experimental Workflow Diagram

Caption: Workflow for the isolation and characterization of phenol oxidase.

Conclusion and Future Directions

The biosynthesis of this compound represents a sophisticated example of the metabolic capabilities of plants. While the general framework of its formation from PGG via oxidative coupling is understood, the precise enzymatic machinery and intermediate steps leading to the formation of the valoneoyl group remain to be fully elucidated. The protocols and representative data provided in this guide offer a foundation for researchers to delve deeper into this intricate pathway. Future research should focus on the isolation and characterization of the specific laccases or other phenol oxidases from this compound-producing plants. The use of modern techniques such as transcriptomics and proteomics, coupled with heterologous expression and in vitro enzyme assays, will be instrumental in definitively unraveling the complete biosynthetic route. A thorough understanding of this pathway not only enhances our knowledge of plant secondary metabolism but also opens avenues for the biotechnological production of this and other valuable bioactive ellagitannins for pharmaceutical and other applications.

References

- 1. Showing Compound this compound (FDB000230) - FooDB [foodb.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation of pentagalloylglucose to the ellagitannin, tellimagrandin II, by a phenol oxidase from Tellima grandiflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Valoneic Acid Dilactone

For Researchers, Scientists, and Drug Development Professionals

Valoneic acid dilactone is a hydrolysable tannin, a polyphenolic compound found in various plant species.[1][2] It has garnered interest in the scientific community for its potential biological activities, including enzyme inhibition and antioxidant effects.[3][] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its isolation, and a visualization of its mechanism of action on key enzymes.

Core Physicochemical Properties

This compound is characterized as an off-white or light yellow amorphous powder.[3][] It is a weakly acidic compound and is practically insoluble in water.[1][5]

Table 1: Summary of Quantitative Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₀O₁₃ | [3][6] |

| Molecular Weight | 470.3 g/mol | [3][7] |

| Melting Point | >300 °C | [6] |

| Water Solubility | 0.12 g/L (Predicted) | [1] |

| Solubility | Soluble in methanol (B129727) and DMSO; Insoluble in hexane.[3][] | Benchchem[3], BOC Sciences[] |

| logP (Octanol-Water Partition Coefficient) | 2.61 (Predicted) | [1] |

| pKa (Strongest Acidic) | 3.45 (Predicted) | [1] |

| Polar Surface Area | 220.51 Ų (Predicted) | [1] |

| Hydrogen Bond Donor Count | 7 | [1] |

| Hydrogen Bond Acceptor Count | 10 | [1] |

| Rotatable Bond Count | 3 | [1] |

| CAS Number | 60202-70-2 | [3][7] |

Experimental Protocols

The isolation and purification of this compound are crucial for its study. The following protocol is based on its extraction from the fruit rinds of Punica granatum (pomegranate).

Protocol: Isolation of this compound from Punica granatum

-

Preparation of Plant Material:

-

Obtain fruit rinds of Punica granatum.

-

Dry the rinds and grind them into a fine powder.

-

-

Methanolic Extraction:

-

Macerate the powdered fruit rinds (e.g., 3.0 kg) in methanol for 72 hours at room temperature.[3] This step is designed to extract a broad range of polar and semi-polar compounds, including tannins.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

-

Fractionation with Ethyl Acetate (B1210297):

-

Purification by Chromatography:

-

For final purification to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is employed.[3]

-

A common method involves using a C18 reversed-phase column.[]

-

A gradient elution system, for instance with a water-acetic acid mixture (e.g., 3:2), can be used to separate the compounds.[3]

-

-

Structure Confirmation:

Biological Activity and Signaling Pathways

This compound exhibits significant inhibitory activity against several enzymes, positioning it as a molecule of interest for drug development. Its mechanisms of action often involve direct interaction with the enzyme.

Enzyme Inhibition

This compound has been shown to be a potent inhibitor of several enzymes, including:

-

5α-Reductase: An enzyme implicated in steroid metabolism.[2]

-

α-Amylase and Aldose Reductase: Enzymes involved in carbohydrate metabolism and complications of diabetes.[3][8]

-

Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin (B600854) signaling pathways.[3][8]

The inhibitory mechanism against 5α-reductase has been studied in some detail, revealing a complex interaction.[3] Kinetic analyses have shown that this compound acts as a non-competitive inhibitor with respect to the substrate (testosterone) and a partially competitive inhibitor with the cofactor (NADPH).[3]

Below is a diagram illustrating the general workflow for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

The following diagram illustrates the inhibitory action of this compound on the enzyme 5α-reductase.

Caption: Inhibition of 5α-reductase by this compound.

References

- 1. Showing Compound this compound (FDB000230) - FooDB [foodb.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 60202-70-2 | Benchchem [benchchem.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0301707) [hmdb.ca]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | C21H10O13 | CID 10151874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Valoneic Acid Dilactone

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the chemical structure elucidation of valoneic acid dilactone, a naturally occurring polyphenolic compound with significant biological activities. This document details the spectroscopic data and experimental protocols pivotal to its structural determination.

This compound, a hydrolysable tannin, has been isolated from a variety of plant sources, including the heartwood of Shorea laevifolia, various oak species such as North American white oak (Quercus alba) and European red oak (Quercus robur), and the fruit rinds of Punica granatum (pomegranate).[1][2][3] Its complex polyphenolic structure, characterized by a valoneoyl moiety and two lactone groups, is fundamental to its biological functions.[1] The definitive identification and characterization of this molecule have been accomplished through a combination of spectroscopic techniques and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₀O₁₃ | [1][][5][6] |

| Molecular Weight | 470.3 g/mol | [1][][6] |

| IUPAC Name | 3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid | [1][5] |

| Appearance | Off-white amorphous powder / Light Yellow Powder | [1] |

| Solubility | Sparingly soluble in water; soluble in methanol (B129727) and DMSO; insoluble in hexane | [1] |

| InChI Key | BPAOAXAAABIQKR-UHFFFAOYSA-N | [1][5][6] |

Spectroscopic Data for Structural Elucidation

The structural framework of this compound has been meticulously pieced together using data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in defining the carbon-hydrogen framework of the molecule. The following tables summarize the reported chemical shift data for this compound in DMSO-d₆.

¹H-NMR (DMSO-d₆, 7.0 T) [7]

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 6.97 | s |

| H-5' | 7.40 | s |

| H-6'' | 6.99 | s |

¹³C-NMR (DMSO-d₆, 7.0 T) [7]

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| C-1 | 114.3 | C-7' | 159.6 |

| C-2 | 105.6 | C-1'' | 115.0 |

| C-3 | 150.0 | C-2'' | 139.1 |

| C-4 | 140.5 | C-3'' | 139.8 |

| C-5 | 109.3 | C-4'' | 134.6 |

| C-6 | 135.6 | C-5'' | 142.9 |

| C-7 | 158.9 | C-6'' | 109.4 |

| C-1' | 112.0 | COOH | 167.0 |

| C-2' | 109.1 | ||

| C-3' | 149.0 | ||

| C-4' | 140.1 | ||

| C-5' | 111.3 | ||

| C-6' | 135.9 |

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact molecular weight and elemental composition, while tandem mass spectrometry (MS/MS) reveals structural information through fragmentation patterns.

High-Resolution Mass Spectrometry

| Ion | m/z |

| [M-H]⁻ | 469.00458 (tentatively attributed) |

Tandem Mass Spectrometry (MS/MS) [7]

| Precursor Ion [M-H]⁻ (m/z) | Fragmentation | Product Ion (m/z) |

| 469 | Loss of CO₂ | 425 |

Experimental Protocols

The isolation and analysis of this compound involve specific and detailed experimental procedures.

Isolation and Purification from Punica granatum

A common method for obtaining this compound involves extraction from the fruit rinds of pomegranate.[1]

-

Extraction: Powdered pomegranate rinds (3.0 kg) are macerated in methanol for 72 hours.[1]

-

Fractionation: The resulting methanolic extract is then subjected to fractionation with ethyl acetate. This yields a fraction enriched with this compound.[1]

-

Confirmation: The identity of the isolated compound is confirmed using ¹H-NMR, ¹³C-NMR, and mass spectral data.[][8]

HPLC-DAD-MSⁿ Analysis

High-performance liquid chromatography coupled with a diode-array detector and tandem mass spectrometry is a powerful technique for the identification and quantification of this compound in complex mixtures.[]

-

Column: Acquity BEH C18 Reversed-Phase Column (100 mm × 2.1 mm, 1.7 µm particle size).[]

-

Column Temperature: 35°C.[]

-

Mobile Phase:

-

Solvent A: 1% formic acid in ultrapure water (v/v).[]

-

Solvent B: 1% formic acid in acetonitrile (B52724) (v/v).[]

-

-

Flow Rate: 0.45 mL/min.[]

-

Elution Gradient:

-

0-1 min: 2% B

-

1-10 min: Linear gradient from 2% to 18% B

-

10-13 min: Linear gradient from 18% to 25% B

-

13-15 min: Linear gradient from 25% to 50% B

-

15-18 min: Linear gradient from 50% to 100% B

-

18-20 min: Linear gradient from 100% to 2% B

-

20-23 min: 2% B.[]

-

-

Injection Volume: 5 µL.[]

-

Mass Spectrometry Detection:

-

Mode: Negative electrospray ionization.[]

-

Scan Range: m/z 100 to 1200.[]

-

Capillary Voltage: ±2 kV.[]

-

Nitrogen Flow: 8 L/min.[]

-

Dissolution Temperature: 365°C.[]

-

Atomization Pressure: 50 psi.[]

-

Chemical Synthesis

The total synthesis of this compound has been achieved, providing ultimate confirmation of its structure. A key step in the synthesis is the formation of the biaryl bond, which has been accomplished using an intramolecular Ullmann coupling reaction.[1][9] The diaryl ether component has been prepared via an Ullmann condensation.[9][10]

Visualizations

To further clarify the structural and procedural aspects of this compound's elucidation, the following diagrams are provided.

References

- 1. This compound | 60202-70-2 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Showing Compound this compound (FDB000230) - FooDB [foodb.ca]

- 5. This compound | C21H10O13 | CID 10151874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Characterization and Quantification of the Compounds of the Ethanolic Extract from Caesalpinia ferrea Stem Bark and Evaluation of Their Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

Spectroscopic and Spectrometric Analysis of Valoneic Acid Dilactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data of Valoneic acid dilactone, a hydrolyzable tannin with significant biological activities. The information presented herein is intended to support research and development efforts focused on this promising natural compound.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR spectral data, which are crucial for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 6.97 | s |

| H-5' | 7.40 | s |

| H-6'' | 6.99 | s |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 114.3 |

| C-2 | 105.6 |

| C-3 | 150.0 |

| C-4 | 140.5 |

| C-5 | 109.3 |

| C-6 | 135.6 |

| C-7 | 158.9 |

| C-1' | 112.0 |

| C-2' | 109.1 |

| C-3' | 149.0 |

| C-4' | 140.1 |

| C-5' | 111.3 |

| C-6' | 135.9 |

| C-7' | 159.6 |

| C-1'' | 115.0 |

| C-2'' | 139.1 |

| C-3'' | 139.8 |

| C-4'' | 134.6 |

| C-5'' | 142.9 |

| C-6'' | 109.4 |

| COOH | 167.0 |

Solvent: DMSO-d₆

Mass Spectrometry Data

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M-H]⁻ | 469 |

| [2M-H]⁻ | 939 |

Ionization Mode: Negative Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

3.1. Isolation of this compound from Punica granatum

This compound can be isolated from the fruit rinds of Punica granatum (pomegranate) using the following procedure:

-

Extraction: Powdered, dried fruit rinds of Punica granatum are subjected to extraction with methanol.

-

Fractionation: The resulting methanolic extract is then fractionated using column chromatography over silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC).

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified to yield the final compound.

3.2. NMR Spectroscopy

NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, typically DMSO-d₆.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used for one-dimensional spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.

3.3. Mass Spectrometry

Mass spectrometric analysis is typically performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source (HPLC-ESI-MS/MS).

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column. A gradient elution is performed using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Analysis: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. Mass spectra are acquired in negative ion mode over a specific m/z range (e.g., 100-1000). For fragmentation studies (MS/MS), the [M-H]⁻ ion (m/z 469) is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate product ions.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Workflow for the Isolation and Characterization of this compound.

4.2. Signaling Pathway

This compound exhibits antidiabetic activity through the inhibition of key enzymes involved in carbohydrate metabolism. The diagram below illustrates this inhibitory action.

Caption: Inhibitory Action of this compound on Carbohydrate Metabolizing Enzymes.

A Technical Guide to the Discovery and Isolation of Valoneic Acid Dilactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valoneic acid dilactone, a hydrolysable tannin, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the historical milestones in its discovery and isolation. It details the initial identification from natural sources, subsequent isolation protocols from various plant materials, and the first total synthesis. The document presents quantitative data in structured tables, offers detailed experimental methodologies, and utilizes visualizations to illustrate key pathways and workflows, serving as an in-depth resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a polyphenolic compound belonging to the class of hydrolysable tannins.[1] Its complex chemical structure, featuring a valoneoyl group, is responsible for its notable biological activities. Found in a variety of plant species, this natural product has been the subject of numerous phytochemical and pharmacological studies. This guide traces the journey of this compound from its initial discovery to its chemical synthesis, providing a technical foundation for further research and development.

The Genesis: Initial Discovery and Characterization

The first documented isolation of this compound was in 1967 by W. Mayer and his colleagues. Their pioneering work, published in Liebigs Annalen der Chemie, identified the compound in the extracts of Quercus valonea and Quercus macrolepis, commonly known as the Valonia oak. This discovery laid the groundwork for all subsequent research on this molecule.

Isolation from Natural Sources

This compound has since been isolated from a variety of plant sources. The following sections provide detailed protocols for its extraction and purification from two prominent botanical origins.

Isolation from Punica granatum (Pomegranate)

The fruit rinds of Punica granatum are a rich source of this compound.[2] A common method for its isolation involves solvent extraction and fractionation.[2]

-

Extraction: 3.0 kg of dried and powdered pomegranate fruit rinds are subjected to successive extraction with methanol (B129727) in a static extractor. The resulting methanolic extract is concentrated under vacuum at 60°C and dried in a vacuum tray dryer.[3]

-

Fractionation: The vacuum-dried methanolic extract is then macerated with ethyl acetate (B1210297) (solvent to solute ratio of 4:1) for 72 hours with frequent shaking. The ethyl acetate fraction is subsequently dried using a vacuum tray dryer to yield this compound.[3]

Isolation from Shorea laevifolia (Heartwood)

The heartwood of Shorea laevifolia is another notable source of this compound.[1] Isolation from this source was reported as part of a study identifying 5α-reductase inhibitors.[4]

Detailed experimental protocol for the isolation from Shorea laevifolia is not available in the provided search results.

Chemical Synthesis: The First Total Synthesis

The first total synthesis of this compound was a significant achievement, providing a means to produce the compound for further study without reliance on natural sources. The synthesis was accomplished through a classical Ullmann coupling reaction as the key step.[5][6]

Experimental Workflow

References

Valoneic Acid Dilactone: A Technical Guide to Solubility and pKa

Valoneic acid dilactone is a polyphenolic compound, specifically a hydrolysable tannin, found in various plant species, including the heartwood of Shorea laevifolia and certain oak species like the North American white oak (Quercus alba) and European red oak (Quercus robur).[1][2] This complex molecule is of significant interest to researchers for its biological activities, which include the inhibition of enzymes such as 5α-reductase, α-amylase, and aldose reductase.[2][3] A thorough understanding of its physicochemical properties, particularly solubility and pKa, is fundamental for its application in research and drug development.

Physicochemical Properties

The core physicochemical data for this compound are summarized below. It is important to note that while qualitative solubility data is available, precise experimental quantitative values are not widely published. Similarly, the pKa values are based on computational predictions and estimations rather than direct experimental determination.

Table 1: Solubility of this compound

| Solvent | Solubility Description | Quantitative Value (Predicted) | Source |

| Water | Sparingly soluble / Practically insoluble | 0.12 g/L | [1][4][5] |

| Methanol | Soluble | Not Available | [4] |

| DMSO | Soluble | Not Available | [4] |

| Hexane | Insoluble | Not Available | [4] |

Table 2: Acidity (pKa) of this compound

| Parameter | Value | Method | Source |

| pKa (Strongest Acidic) | 3.45 | Prediction (ChemAxon) | [1] |

| pKa Estimation | ~4–5 (Weakly Acidic) | Estimation | [1] |

Experimental Protocols

Standardized methodologies are crucial for determining the solubility and pKa of complex molecules like this compound. The following sections detail common experimental protocols applicable to this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely used and recommended technique for determining the thermodynamic solubility of a compound.[6][7] It involves measuring the concentration of a saturated solution after it has reached equilibrium.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of flasks or tubes containing a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).[8] The presence of undissolved solid is necessary to ensure saturation.[7]

-

Equilibration: Seal the flasks and place them in a mechanical agitator or orbital shaker.[7] Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 18-24 hours) to allow the system to reach equilibrium.[6][8] The agitation speed should be sufficient to keep the particles suspended without creating a vortex.[7]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (e.g., using solubility filter plates).[6][9]

-

Quantification: Accurately measure the concentration of this compound in the clear, saturated filtrate.[8] This is typically achieved using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[6]

-

Analysis: The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure reproducibility.[7]

pKa Determination: Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the pKa of ionizable compounds.[10] The method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid or a base).[11]

Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent mixture like acetonitrile-water for compounds with low water solubility.[4][10][12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[4]

-

System Calibration: Calibrate a pH meter and electrode system using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[4]

-

Titration: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer.[4] Immerse the calibrated pH electrode. Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) to the solution.[12]

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize (e.g., drift of less than 0.01 pH units per minute).[4]

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which can be identified as the inflection point on the curve.[11] Analysis of the curve's derivatives can pinpoint this value with high precision.

Visualizations

The following diagrams illustrate the experimental workflows and a key biological interaction of this compound.

References

- 1. Showing Compound this compound (FDB000230) - FooDB [foodb.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. This compound | 60202-70-2 | Benchchem [benchchem.com]

- 6. enamine.net [enamine.net]

- 7. who.int [who.int]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

Theoretical and Computational Insights into Valoneic Acid Dilactone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valoneic acid dilactone (VAD), a potent polyphenolic compound found in various medicinal plants, has garnered significant attention for its promising therapeutic properties, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be leveraged to elucidate the molecular mechanisms underlying VAD's bioactivity. By integrating data from existing literature with established computational chemistry workflows, this document serves as a roadmap for researchers aiming to explore VAD's potential as a lead compound in drug discovery. The guide details its physicochemical properties, outlines protocols for in silico and in vitro evaluation, and presents a framework for understanding its interactions with key enzymatic targets.

Introduction to this compound

This compound is a hydrolyzable tannin distinguished by its complex polyphenolic structure, featuring two lactone groups.[1] This intricate architecture is fundamental to its biological efficacy, enabling it to interact with and modulate the activity of various enzymes.[1]

Natural Sources: VAD is predominantly isolated from the fruit rinds of Punica granatum (pomegranate), the heartwood of Shorea laevifolia, and various species of oak (Quercus) and Terminalia.[2][3]

Therapeutic Potential: The primary therapeutic interest in VAD lies in its significant antidiabetic properties.[3] These effects are largely attributed to its ability to inhibit key enzymes involved in carbohydrate metabolism and insulin (B600854) signaling pathways.[3]

Physicochemical and Bioactivity Data of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of any computational and experimental investigation. The table below summarizes the key identifiers and properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid | [4] |

| Molecular Formula | C21H10O13 | [4] |

| Molecular Weight | 470.3 g/mol | [4] |

| CAS Number | 60202-70-2 | [4] |

| Canonical SMILES | C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5=C(C(=C(C=C5C(=O)O)O)O)O | [] |

| InChI Key | BPAOAXAAABIQKR-UHFFFAOYSA-N | [] |

The biological activity of VAD has been quantified against several key enzymes implicated in diabetes and other metabolic disorders. The following table presents the reported half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | IC50 of VAD (µg/mL) | Reference |

| α-Amylase | 0.284 | [] |

| Aldose Reductase | 0.788 | [] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 12.41 | [] |

Theoretical Studies and Computational Modeling Workflow

While specific computational studies on this compound are not extensively documented, a robust workflow can be established based on methodologies successfully applied to structurally similar polyphenols and ellagitannins.

A proposed computational workflow for the comprehensive in silico analysis of this compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. For VAD, DFT can be employed to:

-

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of VAD.

-

Calculate Electronic Properties: Analyze frontier molecular orbitals (HOMO and LUMO) to understand its reactivity and electron-donating capabilities, which are crucial for its antioxidant activity.[6]

-

Predict Spectroscopic Data: Correlate calculated NMR chemical shifts with experimental data to confirm its structure.[2][7][8]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is invaluable for understanding the inhibitory mechanism of VAD against its target enzymes.

-

Target Identification: The primary targets for VAD in the context of diabetes are α-amylase, aldose reductase, and PTP1B.

-

Binding Site Analysis: Docking simulations can reveal the specific amino acid residues in the active site of these enzymes that interact with VAD, highlighting key hydrogen bonds and hydrophobic interactions.

-

Binding Affinity Estimation: The docking score provides a qualitative estimation of the binding affinity, which can be used to rank potential inhibitors.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the VAD-enzyme complex over time, offering a more realistic representation of the biological environment.

-

Complex Stability: MD simulations can assess the stability of the docked pose, ensuring that the predicted interactions are maintained over a simulated period.

-

Conformational Changes: These simulations can reveal any conformational changes in the enzyme or VAD upon binding.

-

Binding Free Energy Calculations: Techniques like MM/PBSA and MM/GBSA can be applied to MD trajectories to obtain more accurate estimations of the binding free energy.

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery.[9][10] Various computational models can be used to predict:

-

Oral Bioavailability: Assessing the likelihood of VAD being absorbed after oral administration.

-

Drug-Likeness: Evaluating VAD's properties based on established rules like Lipinski's Rule of Five.

-

Potential Toxicity: Identifying any potential toxicological liabilities.

Key Signaling Pathways and Experimental Protocols

Inhibition of Carbohydrate Metabolism and Insulin Signaling

The antidiabetic effect of VAD is primarily mediated through its inhibition of enzymes that regulate glucose levels and insulin signaling.

Signaling pathways targeted by this compound in its antidiabetic action.

Experimental Protocols for Enzyme Inhibition Assays

The following protocols provide a framework for the in vitro validation of the inhibitory effects of this compound.

4.2.1. α-Amylase Inhibition Assay [11][12]

-

Principle: This colorimetric assay measures the amount of reducing sugars produced from the enzymatic breakdown of starch. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with reducing sugars to form a colored product that can be quantified spectrophotometrically.

-

Reagents:

-

Porcine pancreatic α-amylase solution (0.5 mg/mL in 0.02 M sodium phosphate (B84403) buffer, pH 6.9 with 6 mM NaCl).

-

1% (w/v) soluble starch solution in the same buffer.

-

DNSA reagent.

-

This compound stock solution (e.g., in DMSO) and serial dilutions.

-

Acarbose as a positive control.

-

-

Procedure:

-

Pre-incubate different concentrations of VAD with the α-amylase solution at 37°C for 10 minutes.

-

Initiate the reaction by adding the starch solution and incubate at 37°C for 20 minutes.

-

Stop the reaction by adding the DNSA reagent and boiling for 5-10 minutes.

-

After cooling, dilute the reaction mixture with distilled water.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

4.2.2. Aldose Reductase Inhibition Assay [1][13]

-

Principle: This assay spectrophotometrically measures the decrease in absorbance at 340 nm due to the oxidation of the cofactor NADPH during the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase.

-

Reagents:

-

Aldose reductase enzyme solution (from bovine lens or recombinant).

-

0.1 M potassium phosphate buffer (pH 6.2).

-

1.5 mM NADPH solution in buffer.

-

25 mM DL-glyceraldehyde solution in buffer.

-

This compound stock solution and serial dilutions.

-

Benurestat or Epalrestat as a positive control.

-

-

Procedure:

-

In a cuvette, mix the phosphate buffer, NADPH solution, and VAD at various concentrations.

-

Add the aldose reductase solution and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the DL-glyceraldehyde solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes.

-

Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

-

4.2.3. PTP1B Inhibition Assay [14][15]

-

Principle: This colorimetric assay uses p-nitrophenyl phosphate (pNPP) as a substrate. PTP1B hydrolyzes pNPP to produce p-nitrophenol, a yellow product with an absorbance maximum at 405 nm.

-

Reagents:

-

Recombinant human PTP1B (catalytic domain).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA).

-

pNPP stock solution.

-

This compound stock solution and serial dilutions.

-

PTP1B-IN-3 or other known PTP1B inhibitor as a positive control.

-

Stop solution (e.g., 1 M NaOH).

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, PTP1B enzyme, and VAD at various concentrations.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the pNPP solution.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion

This compound presents a compelling profile as a potential therapeutic agent, particularly for the management of type 2 diabetes. The integration of computational modeling with experimental validation offers a powerful paradigm for accelerating the drug discovery process for this and other natural products. The theoretical and experimental frameworks outlined in this guide provide a solid foundation for researchers to further investigate the molecular intricacies of VAD's biological activities and to unlock its full therapeutic potential. Future studies should focus on conducting the proposed computational analyses to generate novel hypotheses that can be tested in vitro and in vivo, ultimately paving the way for the development of new and effective therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Conformationally flexible ellagitannins: conformational analysis of davidiin and punicafolin by DFT-based 1H–1H coupling constant calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 60202-70-2 | Benchchem [benchchem.com]

- 4. This compound | C21H10O13 | CID 10151874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Conformationally flexible ellagitannins: conformational analysis of davidiin and punicafolin by DFT-based 1H–1H coupling constant calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. jddtonline.info [jddtonline.info]

- 10. biorxiv.org [biorxiv.org]

- 11. benchchem.com [benchchem.com]

- 12. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Valoneic Acid Dilactone: A Technical Guide to its Role in Plant Metabolism and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valoneic acid dilactone, a hydrolyzable tannin, is a significant secondary metabolite in various plant species.[1][2] Its complex chemical structure contributes to a range of biological activities, making it a molecule of high interest for phytochemical, metabolic, and pharmacological research. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, role in plant metabolism, and established biological activities. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its metabolic context and experimental workflows.

Chemical Structure and Properties:

This compound (IUPAC name: 3,4,5-Trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid) is characterized by a polyphenolic core with two lactone groups.[3][4]

| Property | Value |

| Molecular Formula | C21H10O13 |

| Molar Mass | 470.3 g/mol [5] |

| CAS Number | 60202-70-2[4] |

Biosynthesis and Role in Plant Metabolism

This compound is a derivative of ellagic acid, a key component of ellagitannins. Its biosynthesis is intrinsically linked to the shikimate pathway, which produces the precursor, gallic acid. While the precise enzymatic steps leading to this compound are not fully elucidated, it is understood to be formed through the oxidative coupling of gallic acid and ellagic acid derivatives.[6]

In plants, this compound, as a type of tannin, is believed to play a crucial role in defense mechanisms against herbivores and pathogens. Its presence in the heartwood of species like Quercus robur (European oak) suggests a function in protecting against microbial decay.[2] Furthermore, as a polyphenolic compound, it likely contributes to the plant's antioxidant defenses, helping to mitigate oxidative stress caused by various environmental factors.

Caption: Hypothetical biosynthetic pathway of this compound.

Quantitative Data

The concentration of this compound varies significantly among plant species and tissues. The following table summarizes available quantitative data.

| Plant Species | Tissue | Concentration | Analytical Method | Reference |

| Quercus robur | Bark | Qualitative identification | Not specified | [7][8] |

| Quercus petraea | Heartwood | Variable, significant interindividual differences | Not specified | [9] |

| Punica granatum | Fruit Rind | Identified as a major constituent | HPLC, 1H-NMR, 13C-NMR, Mass Spectrometry | [10] |

| Shorea laevifolia | Heartwood | Isolated as a key compound | Not specified | [2] |

| Walnut (Juglans sp.) | Not specified | Present among other phenols | Not specified | [] |

Biological Activities and Signaling Pathways

This compound exhibits a range of significant biological activities, primarily through the inhibition of key enzymes.

Inhibition of 5α-Reductase

This compound is a known inhibitor of 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[2] This inhibitory action makes it a compound of interest for conditions related to high androgen levels.

Caption: Inhibition of 5α-Reductase by this compound.

Inhibition of α-Amylase and Aldose Reductase

This compound has demonstrated potent inhibitory activity against α-amylase and aldose reductase.[10] α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. Aldose reductase is the first enzyme in the polyol pathway, which is implicated in diabetic complications.

Caption: Antidiabetic mechanism via enzyme inhibition.

Experimental Protocols

Extraction and Quantification of this compound

A generalized workflow for the extraction and quantification of this compound from plant material is presented below.

Caption: General workflow for extraction and quantification.

Detailed Protocol: HPLC-MS/MS for Quantification

-

Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is common.[12]

-

Flow Rate: Approximately 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often employed for phenolic compounds.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized. A predicted m/z for the precursor ion [M-H]⁻ is 469.0.[3]

-

Standard Curve: A standard curve should be prepared using purified this compound to enable absolute quantification.

-

Sample Preparation: Plant extracts should be filtered through a 0.22 µm filter before injection.[13][14][15]

5α-Reductase Inhibition Assay

This protocol is adapted from methods described for plant extracts.[16][17][18]

-

Enzyme Source: Microsomal fraction from rat liver or recombinant human 5α-reductase.

-

Substrate: Testosterone.

-

Cofactor: NADPH.

-

Reaction Buffer: Phosphate buffer (pH 6.5).

-

Procedure:

-

Prepare a reaction mixture containing the enzyme source, testosterone, and the test compound (this compound) in the reaction buffer.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable solvent (e.g., ethyl acetate) to extract the steroids.

-

Quantify the remaining testosterone and the produced dihydrotestosterone (DHT) using HPLC or LC-MS/MS.

-

-

Control: A reaction without the inhibitor is used as a positive control. Finasteride can be used as a standard inhibitor.[17]

-

Calculation: The percentage of inhibition is calculated by comparing the amount of DHT formed in the presence and absence of the inhibitor. The IC50 value can then be determined.

α-Amylase Inhibition Assay

This protocol is based on common methods for assessing α-amylase inhibition by plant polyphenols.[1][19][20][21][22]

-

Enzyme: Porcine pancreatic α-amylase.

-

Substrate: Starch solution.

-

Reagent: Dinitrosalicylic acid (DNSA) reagent for colorimetric detection of reducing sugars.

-

Procedure:

-

Pre-incubate the enzyme with the test compound (this compound) at a specific temperature (e.g., 37°C) for a short period.

-

Add the starch solution to start the reaction and incubate for a defined time.

-

Stop the reaction by adding the DNSA reagent.

-

Boil the mixture to allow for color development.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

-

Control: A reaction without the inhibitor is used as a positive control. Acarbose is a commonly used standard inhibitor.[21][22]

-

Calculation: The percentage of inhibition is calculated based on the difference in absorbance between the control and the test samples. The IC50 value can be determined from a dose-response curve.

Aldose Reductase Inhibition Assay

This protocol is a generalized method based on literature for natural compound screening.[23][24][25][26]

-

Enzyme Source: Rat lens aldose reductase or recombinant human aldose reductase.

-

Substrate: DL-glyceraldehyde or glucose.

-

Cofactor: NADPH.

-

Reaction Buffer: Phosphate buffer (pH 6.2).

-

Procedure:

-

Prepare a reaction mixture containing the enzyme, buffer, cofactor, and the test compound (this compound).

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

-

Control: A reaction without the inhibitor serves as the control. Quercetin or other known aldose reductase inhibitors can be used as a standard.

-

Calculation: The percentage of inhibition is determined by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor. The IC50 value can be calculated.

Conclusion

This compound is a multifaceted plant metabolite with significant potential in various research and development fields. Its role in plant defense and its potent inhibitory activities against clinically relevant enzymes highlight its importance. This guide provides a foundational understanding and practical methodologies for researchers and professionals interested in exploring the properties and applications of this intriguing natural product. Further research is warranted to fully elucidate its biosynthetic pathway, its precise physiological roles in plants, and to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 60202-70-2 | Benchchem [benchchem.com]

- 4. This compound | C21H10O13 | CID 10151874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Methods for quantitative determination of total flavonoids in Quercus robur L. buds - Ryabov - Pharmacy & Pharmacology [journals.eco-vector.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Screening of Euphorbiaceae Plant Extracts for Anti-5α-reductase [jstage.jst.go.jp]

- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 18. Screening of Euphorbiaceae Plant Extracts for Anti-5α-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. nepjol.info [nepjol.info]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Targeting aldose reductase using natural African compounds as promising agents for managing diabetic complications [frontiersin.org]

Identifying Valoneic Acid Dilactone in New Plant Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying Valoneic acid dilactone, a bioactive hydrolysable tannin, in new plant species. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antidiabetic and antibacterial activities, as well as its inhibitory effects on various enzymes.[][2] This document outlines the key chemical and physical properties of this compound, detailed experimental protocols for its extraction, isolation, and characterization, and visual representations of the experimental workflow and its known mechanisms of action.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification and for understanding its biological activity.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₀O₁₃ | [3][4] |

| Molecular Weight | 470.3 g/mol | [3][4] |

| IUPAC Name | 3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoic acid | [5] |

| Appearance | Off-white amorphous powder / Light Yellow Powder | [5] |

| Solubility | Sparingly soluble in water, soluble in methanol (B129727) and DMSO, insoluble in hexane | [5] |

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory effects on several key enzymes implicated in metabolic diseases.

| Enzyme Target | IC₅₀ Value (µg/mL) | Plant Source of VAD | Source |

| α-Amylase | 0.284 | Punica granatum | [][2] |

| Aldose Reductase | 0.788 | Punica granatum | [][2] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 12.41 | Punica granatum | [][2] |

Experimental Protocols

The following sections detail the generalized methodologies for the extraction, isolation, and structural elucidation of this compound from a novel plant source.

Extraction of this compound

This protocol is based on the successful isolation of this compound from the fruit rinds of Punica granatum and can be adapted for new plant materials.[2][5]

Objective: To obtain a crude extract enriched with this compound.

Materials:

-

Dried and powdered plant material

-

Methanol

-

Ethyl acetate (B1210297)

-

Static extractor or large glass container for maceration

-

Vacuum evaporator

-

Vacuum tray dryer

Procedure:

-

Methanol Extraction:

-

Successively extract the dried, powdered plant material (e.g., 3.0 kg) with methanol in a static extractor. Alternatively, perform maceration by soaking the plant material in methanol for 72 hours with frequent agitation.[2][5]

-

Concentrate the resulting methanolic extract under vacuum at 60°C using a rotary evaporator.

-

Dry the concentrated extract in a vacuum tray dryer. The yield of the methanolic extract from Punica granatum fruit rinds was reported to be approximately 26.67% w/w.[2]

-

-

Ethyl Acetate Fractionation:

-

Macerate the vacuum-dried methanolic extract with ethyl acetate (e.g., in a 4:1 solvent to solute ratio) for 72 hours with frequent shaking.[2]

-

Separate the ethyl acetate fraction and dry it using a vacuum tray dryer. This step further purifies the extract, with a reported yield of 27% w/w from the methanolic extract of Punica granatum.[2][5]

-

Isolation and Purification

Column chromatography is a standard and effective technique for the isolation of pure compounds from a fractionated plant extract.

Objective: To isolate pure this compound from the ethyl acetate fraction.

Materials:

-

Ethyl acetate fraction of the plant extract

-

Silica (B1680970) gel for column chromatography

-

A suitable solvent system for elution (e.g., a gradient of hexane, ethyl acetate, and methanol)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent like hexane.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once dried, carefully load the sample onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by introducing more polar solvents like ethyl acetate and methanol.

-

Fraction Collection: Collect the eluate in fractions of a specific volume.

-

TLC Analysis: Monitor the collected fractions using TLC to identify fractions containing similar compounds. Combine the fractions that show a spot corresponding to the expected Rf value of this compound.

-

Purification: The combined fractions can be further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structural Elucidation and Identification

The final identification and confirmation of this compound are achieved through a combination of modern analytical techniques.

Objective: To confirm the chemical structure of the isolated compound as this compound.

1. High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MSn):

-

HPLC System: An ultra-performance liquid chromatography (UPLC) or HPLC system coupled with a DAD and a mass spectrometer is used.[]

-

Column: A C18 column is typically suitable for the separation of phenolic compounds.

-

Mobile Phase: A binary solvent system is commonly employed, for instance, solvent A (e.g., 1% formic acid in ultrapure water) and solvent B (e.g., 1% formic acid in acetonitrile).[]

-

Gradient Elution: A gradient elution program is used to achieve good separation. An example gradient is as follows: 0-1 min, 2% B; 1-10 min, linear gradient to 18% B; 10-13 min, linear gradient to 25% B; 13-15 min, linear gradient to 50% B; 15-18 min, linear gradient to 100% B, followed by re-equilibration.[]

-

Detection: The DAD detector can monitor the UV-Vis spectrum of the eluting compounds. The mass spectrometer, typically operating in negative electrospray ionization (ESI) mode, will provide mass-to-charge ratio (m/z) data. For this compound, an ion peak at m/z 469 [M-H]⁻ is expected.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: The isolated compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and ¹H and ¹³C NMR spectra are recorded.

-

Confirmation: The obtained spectral data, including chemical shifts (δ) and coupling constants (J), should be compared with previously reported data for this compound to confirm its identity.[][2]

Visualizations

The following diagrams illustrate the experimental workflow for the identification of this compound and its known inhibitory actions on key enzymes.

Caption: Experimental workflow for the identification of this compound.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Valoneic Acid Dilactone via Ullmann Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valoneic acid dilactone, a naturally occurring ellagitannin, exhibits a range of biological activities, including 5α-reductase inhibition. Its complex, sterically hindered structure, featuring both diaryl ether and biaryl linkages, presents a significant synthetic challenge. This document details a robust protocol for the total synthesis of this compound, employing a classical copper-catalyzed Ullmann coupling as the pivotal step for constructing the key diaryl ether bond. The outlined methodology provides a practical route for accessing this and other related polyphenolic compounds for further research and development.

Introduction to the Synthetic Strategy

The total synthesis of this compound hinges on the strategic formation of its core structural motifs. The primary challenge lies in the construction of the highly functionalized and sterically congested diaryl ether and biaryl bonds. Early synthetic attempts explored an intramolecular Ullmann coupling to form the biaryl bond, but this approach resulted in low yields (28%).

A more successful and efficient strategy was subsequently developed, which is the focus of this protocol. This revised approach utilizes a key intermolecular Ullmann C-O bond formation (diaryl ether synthesis) followed by hydrolysis and a final catalytic hydrogenolysis to furnish the target molecule. This method has proven to be more effective, yielding the desired product in high purity and good overall yield.

The overall synthetic workflow is depicted below. It begins with the preparation of the necessary precursors, followed by the critical copper-catalyzed Ullmann coupling, and concludes with deprotection and final lactonization steps.

Quantitative Data Summary

The following table summarizes the key quantitative data for the successful synthetic route to this compound, as reported by Abe et al.[1].

| Step No. | Reaction | Key Reagents | Product | Yield (%) |

| 1 | Intermolecular Ullmann Coupling | Dehydrodigallic acid derivative (5a), Aryl bromide (8), Cu powder, K₂CO₃ | Coupled Diaryl Ether (19) | 82% |

| 2 | Final Deprotection/Lactonization | Coupled Diaryl Ether (19), H₂, Pd/C | This compound (3) | 80% |

Detailed Experimental Protocols

The protocols provided are based on the successful synthetic route reported in the literature.[1] Researchers should ensure all reactions involving dry solvents are performed under an inert atmosphere (e.g., Nitrogen or Argon).

This procedure details the crucial copper-catalyzed C-O bond formation to create the diaryl ether intermediate.

-

Reagent Preparation:

-

To a flame-dried round-bottom flask, add the dehydrodigallic acid derivative (5a).

-

Add the aryl bromide (8) (3.0 equivalents).

-

Add anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Add activated copper powder (2.0 equivalents).

-

-

Reaction Execution:

-

Add anhydrous pyridine (B92270) as the solvent.

-

Heat the reaction mixture at 130 °C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 hours.

-

-

Work-up and Purification:

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the copper powder and inorganic salts. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude residue is then purified by silica (B1680970) gel column chromatography to afford the pure coupled diaryl ether product (19).

-

This protocol describes the final deprotection and lactonization steps to yield the target natural product.

-

Hydrolysis (Not detailed in source, standard procedure implied):

-